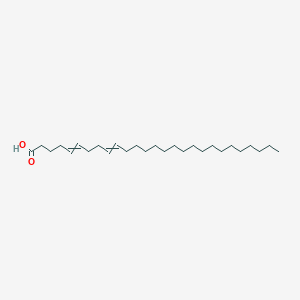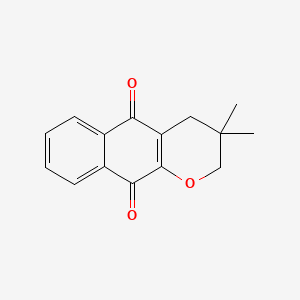
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is a synthetic organic compound known for its diverse chemical properties and applications. It is a derivative of naphthoquinone and has been studied for its potential in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde. This reaction is often carried out in glycerol at a temperature of 50°C . The process is eco-friendly and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione has been studied for its potential in several scientific fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: Its derivatives are used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione exerts its effects involves the inhibition of key enzymes and the disruption of cellular processes. For instance, it inhibits reverse transcriptase and DNA polymerase-α, blocking DNA repair and leading to cell death in cancer cells . The compound also interacts with various molecular targets, including proteins and nucleic acids, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2,2-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione: Another naphthoquinone derivative with similar properties.
2,3-Dihydro-4H-pyran: A simpler pyran derivative used in organic synthesis.
β-Lapachone: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
138779-63-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-2,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
Clave InChI |
ULXYWPKYMYLJBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
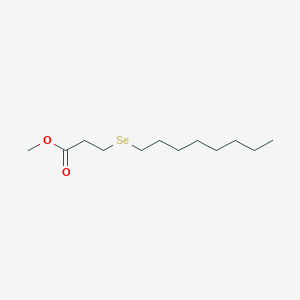
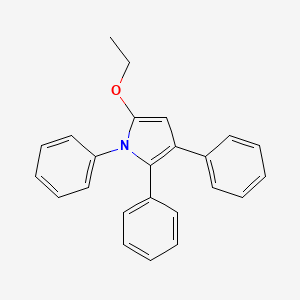
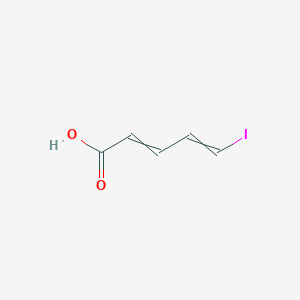

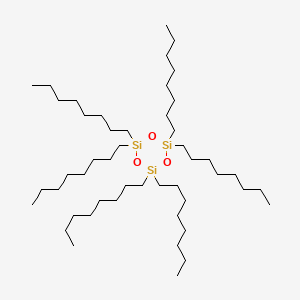
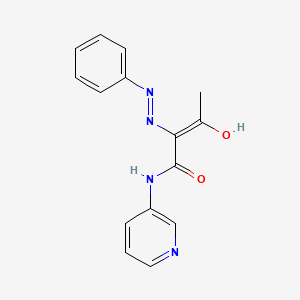
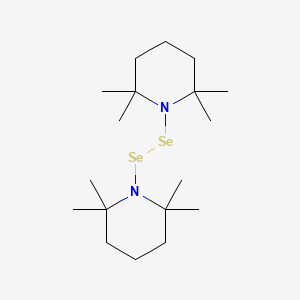

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
